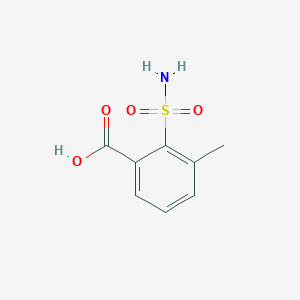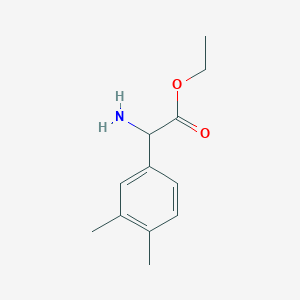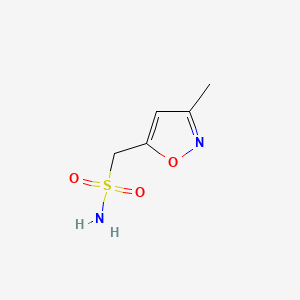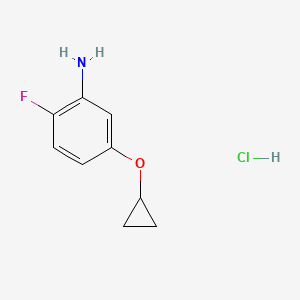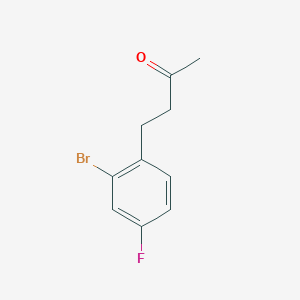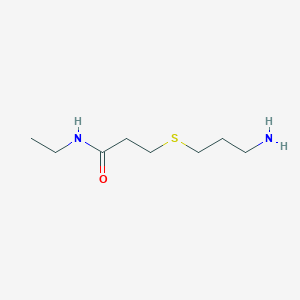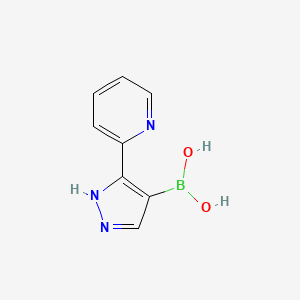
(5-(Pyridin-2-yl)-1H-pyrazol-4-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(pyridin-2-yl)-1H-pyrazol-4-yl]boronic acid: is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is known for its versatility and utility in various chemical reactions, particularly in the Suzuki-Miyaura coupling reaction, which is widely used for the formation of carbon-carbon bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [3-(pyridin-2-yl)-1H-pyrazol-4-yl]boronic acid typically involves the reaction of 3-(pyridin-2-yl)-1H-pyrazole with boronic acid derivatives under specific conditions. One common method is the palladium-catalyzed cross-coupling reaction, where the pyrazole derivative is reacted with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods: Industrial production of [3-(pyridin-2-yl)-1H-pyrazol-4-yl]boronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: [3-(pyridin-2-yl)-1H-pyrazol-4-yl]boronic acid can undergo oxidation reactions to form various oxidized derivatives.
Reduction: This compound can be reduced under specific conditions to yield reduced forms of the pyrazole ring.
Substitution: It is commonly involved in substitution reactions, particularly in the Suzuki-Miyaura coupling reaction, where it acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol are typically used.
Major Products Formed:
Oxidation: Oxidized pyrazole derivatives.
Reduction: Reduced pyrazole derivatives.
Substitution: Various substituted aromatic compounds, depending on the reactants used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: Used as a catalyst in various organic reactions, including cross-coupling reactions.
Synthesis: Acts as a building block for the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes, making it a candidate for drug development.
Medicine:
Drug Development: Explored for its potential therapeutic properties, particularly in the development of kinase inhibitors and other bioactive molecules.
Industry:
Wirkmechanismus
The mechanism of action of [3-(pyridin-2-yl)-1H-pyrazol-4-yl]boronic acid primarily involves its role as a nucleophile in substitution reactions. In the Suzuki-Miyaura coupling reaction, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition or material synthesis .
Vergleich Mit ähnlichen Verbindungen
- 3-Pyridinylboronic acid
- 4-Pyridinylboronic acid
- 2-Pyridineboronic acid
- 3-Pyridineboronic acid pinacol ester
- 4-Pyridineboronic acid pinacol ester
Uniqueness: [3-(pyridin-2-yl)-1H-pyrazol-4-yl]boronic acid is unique due to its specific structure, which combines a pyrazole ring with a pyridine ring and a boronic acid group. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound in both research and industrial applications .
Eigenschaften
Molekularformel |
C8H8BN3O2 |
|---|---|
Molekulargewicht |
188.98 g/mol |
IUPAC-Name |
(5-pyridin-2-yl-1H-pyrazol-4-yl)boronic acid |
InChI |
InChI=1S/C8H8BN3O2/c13-9(14)6-5-11-12-8(6)7-3-1-2-4-10-7/h1-5,13-14H,(H,11,12) |
InChI-Schlüssel |
FRWFGSNOOIYNRS-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(NN=C1)C2=CC=CC=N2)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


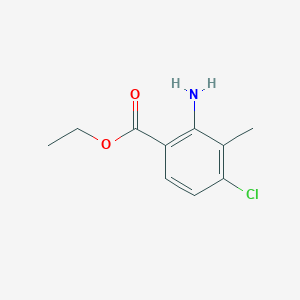
![4-[(Methanesulfonyl)(methyl)amino]-3-methoxybenzoic acid](/img/structure/B13540507.png)
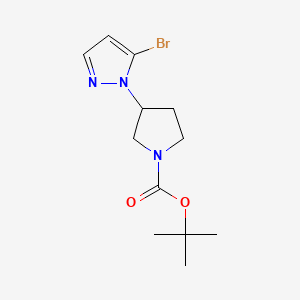
![Methyl[(piperidin-2-yl)methyl]amine dihydrochloride](/img/structure/B13540521.png)
![1-[2,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-3-yl]-2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B13540525.png)
![7-Methoxybenzo[d]isothiazol-3(2H)-one](/img/structure/B13540527.png)
![8-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylicacid](/img/structure/B13540531.png)

